molecular formula C10H9NO2 B1322056 2-Methylindolizine-6-carboxylic acid CAS No. 256935-78-1

2-Methylindolizine-6-carboxylic acid

Cat. No. B1322056
M. Wt: 175.18 g/mol
InChI Key: XOOAKEGVFPDCFD-UHFFFAOYSA-N
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Description

2-Methylindolizine-6-carboxylic acid is a derivative of indolizine, a heterocyclic compound that has garnered interest due to its presence in various natural products and potential pharmacological activities. The indolizine nucleus is a fused structure combining pyridine and pyrrole rings, and the substitution at the 6-position with a carboxylic acid group adds to the compound's reactivity and possible applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indolizine derivatives, including those related to 2-methylindolizine-6-carboxylic acid, has been explored through various methodologies. One approach involves a tandem Michael addition/amino-nitrile cyclization starting from 2-formyl-1,4-DHP reagent, which allows for the creation of a library of substituted indolizines with different degrees of saturation . Another method includes the iodine-promoted synthesis of 3-arylindolizine-1-carboxylates from 2-(2-nitro-1-arylethyl)malonates and pyridine, leading to the formation of indolizine derivatives through 1,3-dipolar annulation and subsequent aromatization .

Molecular Structure Analysis

The molecular structure of indolizine derivatives can be confirmed through various analytical techniques, such as X-ray single crystal analysis. This has been demonstrated in the structural confirmation of methyl 3-(4-methoxyphenyl)indolizine-1-carboxylate and methyl 3-iodo-2-(4-nitrophenyl)indolizine-1-carboxylate . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecules and their potential interactions in biological systems.

Chemical Reactions Analysis

Indolizine derivatives exhibit a range of chemical reactivities. For instance, the kinetics of alkaline hydrolysis of ethoxycarbonylindolizine derivatives have been studied, providing insights into the reactivity of the carboxylic acid group at different positions on the indolizine ring . Additionally, the acylation and carbomethoxylation reactions of 2-methylindolizine have been investigated, revealing the preferential substitution at the 3 position and the formation of minor amounts of 1-substituted isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of indolizine derivatives, including 2-methylindolizine-6-carboxylic acid, are influenced by their molecular structure. The electronic structures and reactivities can be calculated from theoretical methods, providing valuable information for predicting the behavior of these compounds in various environments . The presence of functional groups such as the primary amine and nitrile in some indolizine derivatives further enhances their chemical versatility, allowing for the introduction of various pharmacophore groups .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities .
    • Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
    • Many approaches for their synthesis have been developed .
    • Radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
  • Synthesis of Indolizines and Their π-Expanded Analogues

    • The straightforward synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has overshadowed numerous new strategies that have been revealed especially within the last ten years .
    • The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .
    • Selected strategies toward indolizines published since 2005 are briefly summarized, commented upon, compared, and illustrated .
    • The literature discussed here involves reactions based on either pyridine or pyrrole scaffolds, as well as selected methodologies leading to π-expanded indolizines .
  • Radical Cyclization/Cross-Coupling

    • Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities .
    • Many approaches for their synthesis have been developed .
    • Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
    • This review systematically examines the current and latest synthetic strategies using radical species or radical intermediates for synthesizing indolizines and their derivatives .
  • Applications of Carboxylic Acids in Organic Synthesis

    • The acids polymers are used for replace small-molecules acids .
    • Its chemical nature, helps to stabilize the conduction of the polymers .
  • Applications of Carboxylic Acids in Organic Synthesis

    • Carboxylic acids are versatile organic compounds .
    • They are used in different areas such as organic synthesis, nanotechnology, and polymers .
    • The application of carboxylic acids in these areas includes obtaining of small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
    • In nanotechnology, the use of carboxylic acids as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructure .
    • In the area of polymer, carboxylic acids present applications such monomers, additives, catalysts, etc .
  • Applications of Carboxylic Acids in Nanotechnology and Polymers

    • Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructure .
    • In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .

Safety And Hazards

While specific safety data for “2-Methylindolizine-6-carboxylic acid” is not available, carboxylic acids are generally considered hazardous . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-Methylindolizine-6-carboxylic acid” could involve its potential applications in various fields. For instance, carboxylic acids and their derivatives have been studied for their potential use in industrial biotechnology .

properties

IUPAC Name

2-methylindolizine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-4-9-3-2-8(10(12)13)6-11(9)5-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOAKEGVFPDCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621359
Record name 2-Methylindolizine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylindolizine-6-carboxylic acid

CAS RN

256935-78-1
Record name 2-Methyl-6-indolizinecarboxylic acid
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Record name 2-Methylindolizine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylindolizine-6-carboxylic acid
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